

# E235 (Natamycin) toxicity and safety studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | E235     |           |
| Cat. No.:            | B1663354 | Get Quote |

An In-Depth Technical Guide on the Toxicity and Safety of **E235** (Natamycin)

### Introduction

Natamycin, also known as pimaricin and designated as **E235** in the food industry, is a naturally occurring antifungal agent produced by the bacterium Streptomyces natalensis.[1][2] It belongs to the polyene macrolide group of antibiotics.[3][4] Due to its efficacy against a wide spectrum of yeasts and molds, it is utilized as a food preservative, primarily for the surface treatment of cheeses and other products like meats and baked goods.[2][5][6] Additionally, natamycin has therapeutic applications in treating fungal infections of the eye, such as keratitis.[3][7][8] This guide provides a comprehensive technical overview of the toxicity and safety profile of natamycin, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action.

### **Mechanism of Action**

Natamycin exerts its antifungal effect by specifically targeting ergosterol, the primary sterol component of fungal cell membranes.[2][7][9] Bacteria are not susceptible because their membranes lack sterols.[3] The mechanism is distinct from other polyene antifungals that create pores in the cell membrane.[7][9]

- Binding to Ergosterol: Natamycin has a high affinity for ergosterol and binds to it irreversibly, forming a polyene-sterol complex within the fungal cell membrane.[2][10]
- Inhibition of Cellular Processes: This complex formation does not lead to significant membrane permeabilization. Instead, it inhibits essential cellular functions by:



- Blocking the function of amino acid and glucose transport proteins, thereby disrupting nutrient uptake.[7]
- Preventing the ergosterol-dependent fusion of vacuoles and hindering membrane fusion and fission processes.[8][9]
- Fungal Growth Inhibition: By disrupting nutrient transport and essential membrane dynamics, natamycin effectively inhibits fungal growth, acting as a fungicidal agent.[8]



Click to download full resolution via product page

Caption: Mechanism of action of Natamycin on a fungal cell.

## **Toxicological Data Summary**

Toxicological evaluations have established a high safety margin for natamycin. The Acceptable Daily Intake (ADI) for humans is set at 0-0.3 mg/kg of body weight.[1][2][5][6] This value was established by applying a safety factor of 10 to the no-observed-adverse-effect-level (NOAEL) derived from human clinical studies, which was estimated to be 3 mg/kg bw/day.[3]

### **Table 1: Acute Toxicity Data**



| Species | Route of<br>Administration | LD50 Value         | Reference(s)   |
|---------|----------------------------|--------------------|----------------|
| Rat     | Oral                       | >2000 - 4670 mg/kg | [4][7][11][12] |
| Rat     | Dermal                     | >5050 mg/kg        | [12]           |
| Rat     | Inhalation                 | LC50 > 2.39 mg/L   | [12]           |
| Rat     | Intraperitoneal            | 85 mg/kg           | [11]           |
| Rat     | Subcutaneous               | 190 mg/kg          | [11]           |

Table 2: Chronic and Sub-chronic Toxicity (No-**Observed-Adverse-Effect Level - NOAEL)** 



| Species | Study Duration                 | Key Findings                                                                                                                    | NOAEL                                                              | Reference(s) |
|---------|--------------------------------|---------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------|--------------|
| Rat     | 2 Years                        | No effects on<br>survival, growth,<br>or tumor<br>incidence up to<br>500 mg/kg/day.<br>Reduced growth<br>at 1000 mg/kg<br>diet. | 22.4 mg/kg<br>bw/day                                               | [2][7]       |
| Rat     | 13 Weeks                       | Reduced body<br>weight and<br>clinical chemistry<br>changes at 2000<br>ppm.                                                     | 42 mg/kg bw/day                                                    | [12]         |
| Dog     | 3 Months                       | Transient diarrhea and slight body weight reduction observed.                                                                   | 45 mg/kg bw/day                                                    | [2]          |
| Rat     | 3-Generation<br>(Reproductive) | Lower parental<br>body weight at<br>50 mg/kg. Lower<br>pup weights at<br>15 mg/kg.                                              | Parental: 15<br>mg/kg<br>bw/dayOffspring:<br>5 mg/kg bw/day        | [12]         |
| Rabbit  | Developmental                  | Increased incidence of extra sternebrae and decreased pup body weight at 15 mg/kg.                                              | Maternal: 50<br>mg/kg<br>bw/dayEmbryo/fe<br>tal: 5 mg/kg<br>bw/day | [12]         |

**Table 3: Human Clinical Data** 



| Dosage            | Duration      | Observed Effects           | Reference(s) |
|-------------------|---------------|----------------------------|--------------|
| 300-400 mg/day    | Not specified | Nausea, vomiting, diarrhea | [6]          |
| 500 mg/kg/day     | Multiple days | Nausea, vomiting, diarrhea | [7]          |
| 600-1000 mg/day   | 13-180 days   | Nausea, vomiting, diarrhea | [6]          |
| 200 mg/person/day | Not specified | No toxicological effects   | [3]          |

# **Genotoxicity and Carcinogenicity**

Natamycin has been evaluated for its potential to cause genetic mutations or cancer.

- Genotoxicity: A chromosomal aberration assay in mice using intraperitoneal administration of up to 800 mg/kg showed that natamycin is not clastogenic (does not cause damage to chromosomes).[2]
- Carcinogenicity: A two-year chronic toxicity study in rats, with doses up to 500 mg/kg/day, revealed no detectable differences in the incidence of tumors compared to control groups, indicating a lack of carcinogenic potential under the tested conditions.[7]

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are descriptions of typical protocols used in the safety assessment of natamycin.

## **Protocol: 13-Week Dietary Toxicity Study in Rats**

- Objective: To determine the sub-chronic oral toxicity of natamycin.
- Test System: Male and female Sprague-Dawley rats.
- Methodology:

# BENCH Natamycin (E235) - Foundational & Exploratory

Check Availability & Pricing

- Acclimation: Animals are acclimated for at least one week before the study begins.
- Group Allocation: Rats are randomly assigned to four groups: a control group (0 ppm) and three treatment groups receiving natamycin mixed into their diet at concentrations of 125, 500, and 2000 ppm.[12]
- Administration: The test substance is administered continuously via the diet for 13 weeks.
- In-life Monitoring: Daily clinical observations are performed. Body weight and food consumption are measured weekly.
- Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis (e.g., alanine aminotransferase, urea, cholesterol).[12]
- Necropsy and Histopathology: At the end of the 13-week period, all animals are euthanized. A full necropsy is performed, organs are weighed, and tissues are collected and preserved for microscopic histopathological examination.
- Endpoint Analysis: The NOAEL is determined as the highest dose at which no statistically significant adverse effects are observed. For natamycin, this was 500 ppm (42 mg/kg bw/day), based on effects on body weight and blood chemistry at the highest dose.[12]





Click to download full resolution via product page

Caption: General workflow for a sub-chronic toxicity study.



### **Protocol: Developmental Toxicity Study in Rabbits**

- Objective: To assess the potential for adverse effects on pregnant females and the developing fetus.
- Test System: Pregnant New Zealand White rabbits.
- Methodology:
  - Group Allocation: Mated female rabbits are assigned to control and treatment groups.
  - o Administration: Natamycin is administered as an aqueous suspension via gavage at doses of 0, 5, 15, or 50 mg/kg bw/day during the critical period of organogenesis (gestation days 6-18).[12]
  - Maternal Monitoring: Females are observed for clinical signs of toxicity, and body weight is recorded throughout the gestation period.
  - Fetal Examination: On day 29 of gestation, females are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.[12]
- Endpoint Analysis: Separate NOAELs are established for maternal toxicity and for embryo/fetal toxicity. For natamycin, the maternal NOAEL was the highest dose tested (50 mg/kg/day), while the embryo/fetal NOAEL was 5 mg/kg/day.[12]

### Conclusion

Extensive toxicological testing has demonstrated that natamycin (E235) has a low order of acute toxicity and is not genotoxic or carcinogenic.[2][7][12] The established ADI of 0-0.3 mg/kg body weight provides a substantial margin of safety for consumers.[2] While high doses in human studies have been associated with gastrointestinal effects like nausea and diarrhea, these levels are orders of magnitude higher than what would be consumed from its use as a food preservative.[6][7] The data from comprehensive animal studies, including chronic, reproductive, and developmental toxicity assessments, support the continued safe use of natamycin in its approved applications.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Is Natamycin Safe for Consumption? Let's explore its impact on our health! | by Solcire Roman | Medium [medium.com]
- 2. Natamycin: a natural preservative for food applications—a review PMC [pmc.ncbi.nlm.nih.gov]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. Natamycin CAS#: 7681-93-8 [m.chemicalbook.com]
- 5. ams.usda.gov [ams.usda.gov]
- 6. ams.usda.gov [ams.usda.gov]
- 7. Natamycin Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Natamycin? [synapse.patsnap.com]
- 10. Natamycin: Production, Mechanism of action and Application Chemicalbook [chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fao.org [fao.org]
- To cite this document: BenchChem. [E235 (Natamycin) toxicity and safety studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663354#e235-natamycin-toxicity-and-safetystudies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com